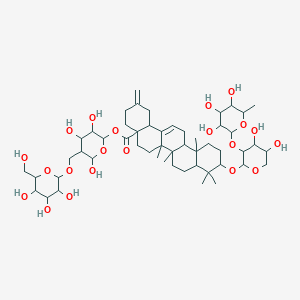

Yemuoside YM12

描述

属性

CAS 编号 |

125239-12-5 |

|---|---|

分子式 |

C52H82O21 |

分子量 |

1043.2 g/mol |

IUPAC 名称 |

[3,4,6-trihydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-38(61)33(56)24(42(64)72-45)20-66-43-39(62)37(60)35(58)28(19-53)69-43)17-16-50(6)25(26(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)70-46-41(34(57)27(54)21-67-46)71-44-40(63)36(59)32(55)23(2)68-44/h8,23-24,26-46,53-64H,1,9-21H2,2-7H3 |

InChI 键 |

XBURTOCWRDWUSK-UHFFFAOYSA-N |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)O)O |

同义词 |

28-O-glucopyranosyl-(1-6)-glucopyranosyl 3-O-rhamnopyranosyl-(1-2)-arabinopyranosyl-30-norolean-12,20(29)-dien-28-oic acid yemuoside YM(12) yemuoside YM12 |

产品来源 |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Yemuoside YM12

A comprehensive review of the current scientific literature reveals no specific information on a compound designated as "Yemuoside YM12." Extensive searches for "this compound" and its potential mechanism of action, signaling pathways, cellular targets, and experimental studies did not yield any relevant results.

This suggests that "this compound" may be a novel or proprietary compound not yet described in publicly available scientific literature. It could also be an internal code name for a substance that has not been disclosed or published.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the mechanism of action of this compound at this time. The core requirements of this request—data presentation, experimental protocols, and mandatory visualizations—cannot be fulfilled without foundational scientific data.

For researchers, scientists, and drug development professionals interested in the biological activities of novel compounds, the typical workflow to elucidate a mechanism of action would involve a series of in vitro and in vivo studies. These would generally include:

-

Initial Screening: Assessing the compound's effect on various cell lines to identify potential therapeutic areas (e.g., anti-cancer, anti-inflammatory).

-

Target Identification: Employing techniques such as affinity chromatography, mass spectrometry, or genetic screening to identify the molecular targets of the compound.

-

Pathway Analysis: Investigating the impact of the compound on key signaling pathways, such as the MAPK and NF-κB pathways, which are central to cellular processes like inflammation, proliferation, and apoptosis.[1][2][3][4][5]

-

Quantitative Analysis: Determining key metrics like IC50 values, binding constants, and dose-response curves to quantify the compound's potency and efficacy.

-

In Vivo Validation: Testing the compound in animal models to confirm its biological effects and mechanism of action in a whole-organism context.

Once such data becomes publicly available for this compound, a detailed technical guide on its mechanism of action can be compiled. Researchers are encouraged to monitor scientific databases and publications for any future information on this compound.

References

- 1. Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulators of MAPK pathway activity during filamentous growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of IKK Inhibitor XII, Thymulin, and Fat-Soluble Antioxidants in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nuclear factor kappa B (NF-κB) signaling pathway is involved in ammonia-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Yemuoside YM12: A Technical Whitepaper on its Discovery, Origin, and Potential Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yemuoside YM12 is a nortriterpenoid saponin (B1150181) first isolated from the plant Stauntonia chinensis Decne. Its discovery in 1989 marked an addition to the growing family of complex glycosides from this traditional medicinal plant. This document provides a comprehensive overview of the discovery, chemical properties, and origin of this compound. While direct pharmacological studies on this compound are not currently available in the public domain, this guide explores the known biological activities of total saponin extracts from Stauntonia chinensis to infer potential areas of therapeutic interest and suggest future research directions. This includes potential involvement in metabolic regulation and pain signaling pathways. Detailed hypothetical experimental protocols for its isolation and characterization, based on established methodologies for triterpenoid (B12794562) saponins (B1172615), are also presented.

Discovery and Origin

This compound was first reported in 1989 as a novel nortriterpenoid saponin isolated from the plant Stauntonia chinensis Decne, a member of the Lardizabalaceae family.[1] This plant has a history of use in traditional Chinese medicine. The discovery was the result of chemical and spectrometric analysis of extracts from this plant species.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its identification, purification, and potential formulation.

| Property | Value | Reference |

| Chemical Formula | C52H82O21 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 200-204 °C (decomposition) | [1] |

| Optical Rotation | [α]D20 +10.12° (c 0.346, CH3OH) | [1] |

| Structure | 28-O-beta-D-glucopyranosyl- (1----6) -beta-D-glucopyranosyl ester of 3-O-alpha-L-rhamnopyranosyl- (1----2) -alpha-L-arabinopyranosyl-30-norolean-12, 20 (29)-dien-28-oic acid |

Experimental Protocols (Hypothetical)

While the full, detailed experimental protocol from the original discovery paper is not accessible, a general methodology for the isolation and structural elucidation of triterpenoid saponins like this compound can be outlined as follows. This serves as a guide for researchers aiming to replicate or adapt such procedures.

3.1. Plant Material Collection and Preparation

-

Collect fresh plant material of Stauntonia chinensis Decne.

-

Air-dry the plant material in a shaded, well-ventilated area.

-

Grind the dried material into a coarse powder.

3.2. Extraction

-

Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours, with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

3.3. Isolation and Purification

-

Subject the n-butanol fraction, typically rich in saponins, to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of chloroform-methanol-water in increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with a 10% sulfuric acid spray followed by heating.

-

Pool similar fractions and subject them to further purification using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

3.4. Structural Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H, 13C, DEPT, COSY, HSQC, and HMBC NMR spectra to determine the chemical structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

-

Acid Hydrolysis: Cleave the glycosidic bonds by heating with dilute acid (e.g., 2M HCl). Identify the resulting sugars and aglycone by comparison with authentic standards using gas chromatography (GC) or TLC.

Potential Pharmacological Activity and Signaling Pathways (Inferred)

To date, no specific pharmacological studies have been published on the purified this compound. However, research on the total saponin extracts from Stauntonia chinensis has revealed significant biological activities, suggesting potential therapeutic avenues for its individual constituents like this compound.

4.1. Metabolic Regulation Studies on the total saponins of Stauntonia chinensis have demonstrated hypoglycemic and hypolipidemic effects. These effects are potentially mediated through the activation of the AMP-activated protein kinase (AMPK) and the Insulin (B600854) Receptor/IRS-1/PI3K/Akt signaling pathways . Activation of these pathways can lead to increased glucose uptake and improved insulin sensitivity.

4.2. Analgesic and Anti-inflammatory Effects The total saponin fraction has also been shown to possess analgesic properties. This activity may be linked to the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) , a key receptor involved in pain sensation.

Below are diagrams illustrating the potential signaling pathways that this compound might modulate, based on the known activities of related saponins.

Caption: Hypothetical activation of the AMPK pathway by this compound.

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Caption: Hypothesized antagonism of the TRPV1 receptor by this compound.

Future Directions

The discovery of this compound has laid the groundwork for further investigation into its pharmacological potential. The lack of specific bioactivity data for this compound represents a significant research gap. Future studies should focus on:

-

Pharmacological Screening: A broad-based screening of purified this compound is necessary to identify its primary biological targets. This should include assays for anti-inflammatory, anti-cancer, metabolic, and analgesic activities.

-

Mechanism of Action Studies: Should any significant bioactivity be identified, detailed mechanistic studies will be required to elucidate the specific signaling pathways and molecular interactions involved.

-

In Vivo Efficacy: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues could help to identify the key structural features responsible for its biological activity and lead to the development of more potent and selective compounds.

Conclusion

This compound is a structurally defined nortriterpenoid saponin from Stauntonia chinensis. While its specific biological functions remain to be elucidated, the known pharmacological activities of the total saponin extract from its source plant suggest that this compound may hold therapeutic potential, particularly in the areas of metabolic disorders and pain management. This whitepaper provides a foundation for future research by summarizing its discovery and physicochemical properties, and by proposing potential avenues for pharmacological investigation. The detailed experimental workflows and hypothetical signaling pathways presented herein are intended to serve as a guide for researchers dedicated to exploring the therapeutic promise of this natural product.

References

Stauntonia chinensis Decne.: A Comprehensive Technical Guide to its Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stauntonia chinensis Decne., a member of the Lardizabalaceae family, is an evergreen climbing shrub that has been a staple in traditional Chinese medicine for its purported therapeutic properties.[1] Traditionally utilized for its analgesic and anti-inflammatory effects, modern scientific inquiry has begun to unravel the rich phytochemical landscape of this plant, identifying a diverse array of bioactive compounds with significant potential for drug development.[1][2] This technical guide provides an in-depth overview of the bioactive compounds isolated from Stauntonia chinensis, with a focus on their quantitative analysis, experimental protocols for their study, and the signaling pathways through which they exert their effects. The primary bioactive constituents of S. chinensis are triterpenoid (B12794562) saponins (B1172615), which are believed to be the main drivers of its pharmacological activities.[2][3] Other classes of compounds, including flavonoids and phenylpropanoids, also contribute to its biological profile.

Data Presentation: Bioactive Compounds and Pharmacological Activities

The primary bioactive compounds isolated from Stauntonia chinensis are triterpenoid saponins. While specific IC50 values for cytotoxicity, anti-inflammatory, and antioxidant activities of compounds directly from Stauntonia chinensis are not extensively reported in the available literature, data from related species and general knowledge of saponin (B1150181) activity provide valuable insights. The following tables summarize the available quantitative data.

Table 1: Extraction Yields and Total Saponin Content of Stauntonia chinensis

| Plant Part | Extraction Solvent | Extraction Method | Fraction | Yield (%) | Total Saponin Content | Reference |

| Stems | 60% Ethanol (B145695) | Maceration | n-BuOH | 4.36 | Not Reported | |

| Stems | Not Specified | Not Specified | Not Specified | Not Reported | 733.4 mg EE/g DW |

Table 2: Reported Bioactivities of Stauntonia chinensis Extracts and Isolated Compounds

| Compound/Extract | Bioactivity | Assay | Key Findings | Reference |

| Total Saponins | Hypoglycemic | In vivo (db/db mice) | Reduced fasting blood glucose by up to 29.72% at 120 mg/kg after 21 days. | |

| Triterpenoid Saponins | Analgesic | In vivo (mouse models) | Demonstrated significant anti-nociceptive effects. | |

| 60% EtOH Extract | Anti-inflammatory | In vivo | Showed anti-inflammatory activities. | |

| Triterpenoid Saponins | Insulin (B600854) Resistance Amelioration | In vitro (HepG2 cells) | Improved glucose uptake and catabolism. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the extraction, isolation, and biological evaluation of bioactive compounds from Stauntonia chinensis.

Extraction and Isolation of Triterpenoid Saponins

This protocol is based on the methodology described for the extraction of triterpenoid saponins from the stems of Stauntonia chinensis.

Objective: To extract and partition total saponins from the plant material.

Materials:

-

Dried and powdered stems of Stauntonia chinensis

-

60% Ethanol (EtOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Macerate the powdered stems of Stauntonia chinensis (e.g., 2.5 kg) with 60% ethanol at room temperature. Repeat the extraction three times to ensure maximum yield.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

-

Separate the layers and collect the n-butanol fraction, which will be enriched with triterpenoid saponins.

-

Concentrate the n-butanol fraction to dryness to yield the total saponin extract. From 2.5 kg of dried stems, approximately 109 g of the n-BuOH extract can be obtained.

Workflow for Extraction and Isolation:

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of plant extracts or isolated compounds on cancer cell lines.

Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Workflow for MTT Assay:

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol outlines a method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To determine the ability of a compound to inhibit NO production.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Test compounds (dissolved in DMSO)

-

Griess reagent

-

Sodium nitrite (B80452) standard

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to determine the nitrite concentration.

-

Calculate the percentage of NO inhibition.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This is a common and straightforward method to evaluate the antioxidant capacity of plant extracts and compounds.

Objective: To measure the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

-

Test compounds (dissolved in methanol)

-

Methanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare different concentrations of the test compounds in methanol.

-

In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.

-

Calculate the percentage of DPPH radical scavenging activity.

Signaling Pathway Modulation

The bioactive compounds from Stauntonia chinensis, particularly the triterpenoid saponins, have been shown to modulate key signaling pathways involved in metabolic and inflammatory processes.

AMPK and IR/IRS-1/PI3K/Akt Signaling Pathways

Triterpenoid saponins from S. chinensis have demonstrated the ability to ameliorate insulin resistance in HepG2 cells by activating the AMP-activated protein kinase (AMPK) and the insulin receptor/insulin receptor substrate-1/phosphoinositide 3-kinase/Akt (IR/IRS-1/PI3K/Akt) signaling pathways. Activation of these pathways leads to increased glucose uptake and metabolism.

NF-κB Signaling Pathway

While direct evidence for the modulation of the NF-κB pathway by Stauntonia chinensis compounds is still emerging, the known anti-inflammatory effects of the plant's extracts suggest its involvement. Saponins from various other medicinal plants are known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. The likely mechanism involves the inhibition of IκBα degradation, which prevents the translocation of NF-κB to the nucleus.

References

In-Depth Technical Guide to Yemuoside YM12: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yemuoside YM12 is a naturally occurring nortriterpenoid saponin (B1150181) isolated from the plant Stauntonia chinensis Decne., a traditional Chinese medicinal herb. This document provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound. While direct biological activity of this compound in vitro appears limited, its structural features and the potential for in vivo transformation into active aglycones warrant further investigation for drug discovery and development. This guide consolidates the available data on its structure, properties, and the methodologies for its study.

Chemical Structure and Identification

This compound is a complex glycoside with a nortriterpenoid aglycone core. Its chemical structure has been elucidated through spectrometric analysis and chemical methods.

The systematic name for this compound is: 28-O-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranosyl ester of 3-O-alpha-L-rhamnopyranosyl-(1→2)-alpha-L-arabinopyranosyl-30-norolean-12, 20 (29)-dien-28-oic acid [1].

Key Structural Features:

-

Aglycone: The core is a 30-noroleanane-type nortriterpenoid.

-

Glycosylation: It is a bidesmosidic saponin, meaning it has sugar chains attached at two different points of the aglycone.

-

An oligosaccharide chain is attached at the C-3 position.

-

Another oligosaccharide chain is attached via an ester linkage at the C-28 carboxyl group.

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₈₂O₂₁ | [1] |

| Molecular Weight | 1043.19 g/mol | |

| Appearance | White powder | [1] |

| Melting Point | 200-204 °C (with decomposition) | [1] |

| Optical Rotation | [α]D²⁰ +10.12° (c 0.346, CH₃OH) | [1] |

| CAS Number | 125239-12-5 | |

| Solubility | Soluble in methanol. Further solubility data is not readily available. |

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw spectral data is not publicly available, the structural confirmation relies on the interpretation of ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (like COSY, HMQC, and HMBC) to establish the connectivity of the aglycone and the sequence and linkage of the sugar moieties.

Biological Activity and Signaling Pathways

Anti-inflammatory Activity

Interestingly, direct in vitro studies on the anti-inflammatory effects of a series of yemuosides, including this compound, did not show significant inhibitory activity on the release of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. However, the corresponding aglycone, hederagenin, exhibited potent inhibitory effects. This has led to the hypothesis that yemuosides like YM12 may function as prodrugs in vivo. It is postulated that after oral administration, the glycosidic linkages are hydrolyzed by gut microbiota or metabolic enzymes, releasing the active aglycone which then exerts its anti-inflammatory effects.

The proposed mechanism for the active aglycone could involve the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways, which are critical regulators of pro-inflammatory gene expression.

References

Potential Therapeutic Targets of Yemuoside YM12 in Non-Small Cell Lung Cancer: A Technical Guide

This technical guide explores the potential therapeutic targets of Yemuoside YM12, a compound of interest for its prospective anti-neoplastic properties. Drawing parallels from structurally and functionally similar natural products, this document outlines the key signaling pathways and cellular processes that are likely modulated by this compound in the context of NSCLC. The primary focus is on the induction of apoptosis and autophagy, and the inhibition of critical cell survival pathways.

Quantitative Analysis of Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. While specific IC50 values for this compound are not available, the following table summarizes the IC50 values of other natural products against the A549 NSCLC cell line, providing a benchmark for potential efficacy.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Polyphyllin II | A549 | 24 | 8.26 ± 0.03 | [1] |

| Polyphyllin II | H1299 | 24 | 2.86 ± 0.83 | [1] |

| Hyperoside (B192233) | A549 | 24 | 149.41 | [2] |

| Hyperoside | A549 | 48 | 102.88 | [2] |

| Hyperoside | A549 | 72 | 64.26 | [2] |

| Resveratrol | A549 | 24 | ~60 | |

| PX-12 | A549 | 72 | ~20 |

Core Therapeutic Mechanisms: Apoptosis and Autophagy

Natural products frequently exert their anti-cancer effects by inducing programmed cell death, primarily through apoptosis and autophagy. It is hypothesized that this compound may engage these pathways to eliminate cancer cells.

Induction of Apoptosis

Apoptosis is a regulated process of cell death characterized by a series of morphological and biochemical changes. The induction of apoptosis is a hallmark of effective cancer therapies. Key proteins involved in the apoptotic cascade include the Bcl-2 family proteins (Bax, Bcl-2) and caspases (Caspase-3, Caspase-9). An increased Bax/Bcl-2 ratio and cleavage of caspase-3 are indicative of apoptosis.

Modulation of Autophagy

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. In cancer, autophagy can have a dual role, either promoting cell survival or leading to cell death. Many natural compounds have been shown to induce autophagic cell death in cancer cells. Key markers for monitoring autophagy include the conversion of LC3-I to LC3-II and the expression of Beclin-1.

Key Signaling Pathways as Therapeutic Targets

The PI3K/Akt and MAPK/ERK signaling pathways are crucial for cell survival, proliferation, and differentiation. Their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention. It is plausible that this compound inhibits these pathways to exert its anti-cancer effects.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its constitutive activation in NSCLC promotes tumor progression and resistance to therapy. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis and autophagy. Key proteins in this pathway include PI3K, Akt, and mTOR. The phosphorylation status of these proteins is indicative of pathway activity.

Caption: The PI3K/Akt/mTOR signaling pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival. It is frequently hyperactivated in NSCLC. Inhibition of this pathway can suppress tumor growth. Key components include Ras, Raf, MEK, and ERK. The phosphorylation of MEK and ERK indicates pathway activation.

Caption: The MAPK/ERK signaling pathway.

Experimental Protocols

To investigate the effects of this compound on these potential therapeutic targets, a series of in vitro experiments are necessary.

Cell Culture

-

A549 and other NSCLC cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

-

Treat cells with this compound at the indicated concentrations for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is determined.

Western Blot Analysis

-

Treat cells with this compound for the desired time and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against:

-

Apoptosis: Bax, Bcl-2, Cleaved Caspase-3, PARP

-

Autophagy: LC3B, Beclin-1, p62

-

PI3K/Akt Pathway: p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR

-

MAPK/ERK Pathway: p-MEK, MEK, p-ERK, ERK

-

Loading Control: GAPDH, β-actin

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an ECL detection system.

Caption: General experimental workflow.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, this guide provides a comprehensive framework for its investigation based on the established mechanisms of other anti-cancer natural products. The primary potential therapeutic targets are key regulators of apoptosis, autophagy, and the PI3K/Akt and MAPK/ERK signaling pathways. The experimental protocols detailed herein offer a clear path for elucidating the precise mechanism of action of this compound in NSCLC, which is essential for its future development as a potential therapeutic agent.

References

- 1. Polyphyllin II induced apoptosis of NSCLC cells by inhibiting autophagy through the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic evaluation of hyperoside against non-small cell lung cancer: a combined approach of network pharmacology and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Yemuoside YM12 with the Glycine Receptor (GlyR)

Disclaimer: As of the latest literature review, specific data on "Yemuoside YM12" is not publicly available. This guide has been constructed using the well-characterized Glycine (B1666218) Receptor (GlyR) positive allosteric modulator, ivermectin, as a representative molecule for the hypothetical "Yemuoside" class of compounds. The presented data, mechanisms, and protocols are based on established findings for ivermectin and are intended to serve as a comprehensive model for studying a novel GlyR modulator like this compound.

Introduction to the Glycine Receptor (GlyR)

The Glycine Receptor (GlyR) is a crucial mediator of inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2] As a member of the Cys-loop superfamily of ligand-gated ion channels, it is a pentameric structure that forms a chloride-selective pore.[3] Upon binding of the neurotransmitter glycine, the channel opens, allowing an influx of chloride ions that hyperpolarizes the postsynaptic neuron, thus reducing its excitability.[3] This inhibitory action is critical for regulating motor control, respiratory rhythms, and the processing of sensory and pain signals.[1]

GlyRs, particularly those containing α1 and α3 subunits, are highly expressed in the dorsal horn of the spinal cord, a key region for nociceptive signaling. Consequently, positive allosteric modulators (PAMs) of GlyRs, which enhance the receptor's response to glycine, are promising therapeutic targets for the development of novel analgesics to treat chronic and inflammatory pain.

This document provides a technical overview of the interaction between the GlyR and this compound, a novel investigational compound belonging to the hypothetical "Yemuoside" class, which exhibits potent positive allosteric modulation of the receptor.

Mechanism of Action of this compound

This compound is proposed to act as a dual-function modulator of the GlyR, with its effects being concentration-dependent. This mechanism is analogous to that of ivermectin.

-

Positive Allosteric Modulation: At low nanomolar concentrations, YM12 acts as a PAM. It binds to an allosteric site on the receptor, distinct from the glycine binding site, located at the transmembrane domain (TMD) interface between adjacent subunits. This binding event is thought to induce a conformational change that increases the receptor's affinity for glycine or enhances the efficiency of channel gating, thereby potentiating glycine-evoked chloride currents. This potentiation of inhibitory signaling is the primary mechanism for its analgesic effects.

-

Direct Agonism: At higher, micromolar concentrations, YM12 can directly activate the GlyR in the absence of glycine, acting as a partial agonist. This direct activation is typically slower and may not reach the maximal current achievable with a saturating concentration of glycine.

The binding site for YM12 is hypothesized to be in a hydrophobic pocket within the TMD, involving residues from the M1, M2, and M3 helices of adjacent subunits.

Quantitative Data: In Vitro Pharmacology of this compound

The following tables summarize the key pharmacological parameters of this compound on homomeric α1 GlyRs expressed in a heterologous system. The data is modeled on the known activity of ivermectin.

Table 1: Agonist Activity of this compound on α1 GlyR

| Parameter | Value | Description |

|---|---|---|

| EC₅₀ | 1.2 µM | The concentration of YM12 that elicits 50% of its maximal direct activation of the α1 GlyR. |

| Iₘₐₓ (% of Glycine) | ~78% | The maximal current induced by YM12 as a percentage of the maximal current induced by a saturating concentration of glycine. |

Table 2: Potentiation of Glycine-Evoked Currents by this compound

| Parameter | Value | Condition |

|---|---|---|

| Potentiation Threshold | ~30 nM | The approximate concentration at which YM12 begins to significantly potentiate glycine-evoked currents. |

| Maximal Potentiation | Varies | The degree of potentiation is highly dependent on the glycine concentration used, with the largest effects seen at low (sub-EC₂₀) glycine concentrations. |

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway of the Glycine Receptor and the modulatory effect of this compound.

References

- 1. Allosteric modulation of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of the glycine receptor activated by agonists differing in efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Yemuoside YM12: A Nortriterpenoid Saponin with Immunomodulatory Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Yemuoside YM12 is a nortriterpenoid saponin (B1150181) identified in medicinal plants of the Stauntonia genus, notably Stauntonia hexaphylla and Stauntonia chinensis.[1][2] Emerging research has highlighted the immunomodulatory and anti-inflammatory potential of extracts containing this compound, positioning it as a compound of interest for further investigation in the development of novel therapeutics for inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's role in immunology, focusing on its mechanism of action as part of plant-based extracts, relevant experimental data, and detailed protocols.

Core Compound Profile

-

Compound Name: this compound

-

Chemical Class: Nortriterpenoid Saponin

-

Botanical Sources: Stauntonia hexaphylla, Stauntonia chinensis[1][2]

-

Known Biological Activity: Associated with anti-inflammatory effects as a constituent of plant extracts.

Role in Immunology: Anti-inflammatory Effects

Current research indicates that this compound, as a component of the aqueous leaf extract of Stauntonia hexaphylla (designated as YRA-1909), contributes to significant anti-inflammatory activity.[3] The extract has been shown to modulate key signaling pathways involved in the inflammatory response, primarily the Akt/NF-κB pathway.

Mechanism of Action

The anti-inflammatory effects of the Stauntonia hexaphylla extract containing this compound are attributed to its ability to suppress the production of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS). The primary mechanism involves the inhibition of the Akt/NF-κB signaling cascade.

Signaling Pathway Diagram: LPS-induced Inflammatory Response and Inhibition by this compound-containing Extract

Caption: Inhibition of Akt/NF-κB signaling by this compound-containing extract.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize the quantitative data on the anti-inflammatory effects of the Stauntonia hexaphylla leaf extract (YRA-1909), which contains this compound.

Table 1: In Vitro Effects of YRA-1909 on Pro-inflammatory Mediators in LPS-stimulated Rat Peritoneal Macrophages

| Parameter | Concentration of YRA-1909 (µg/mL) | Inhibition (%) |

| Nitric Oxide (NO) Production | 50 | Data not specified |

| 100 | Data not specified | |

| 200 | Significant Inhibition | |

| Prostaglandin E2 (PGE2) Production | 50 | Data not specified |

| 100 | Data not specified | |

| 200 | Significant Inhibition | |

| Tumor Necrosis Factor-α (TNF-α) Production | 50 | Data not specified |

| 100 | Data not specified | |

| 200 | Significant Inhibition | |

| Interleukin-6 (IL-6) Production | 50 | Data not specified |

| 100 | Data not specified | |

| 200 | Significant Inhibition | |

| Interleukin-1β (IL-1β) Production | 50 | Data not specified |

| 100 | Data not specified | |

| 200 | Significant Inhibition |

Note: Specific percentage inhibition values were not detailed in the source material, but significant dose-dependent inhibition was reported.

Table 2: In Vivo Effects of YRA-1909 in Rodent Models of Inflammation

| Model | YRA-1909 Dosage (mg/kg) | Effect |

| Carrageenan-induced Paw Edema (Rat) | 100, 200, 400 | Dose-dependent reduction in paw edema |

| Xylene-induced Ear Edema (Mouse) | 100, 200, 400 | Dose-dependent reduction in ear edema |

| Acetic Acid-induced Vascular Permeability (Mouse) | 100, 200, 400 | Dose-dependent reduction in vascular permeability |

| Cotton Pellet-induced Granuloma (Rat) | 100, 200, 400 | Dose-dependent reduction in granuloma formation |

Source: Kim, J., et al. (2021). Stauntonia hexaphylla leaf extract (YRA-1909) suppresses inflammation by modulating Akt/NF-κB signaling in lipopolysaccharide-activated peritoneal macrophages and rodent models of inflammation. Food & Nutrition Research.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Line: Rat peritoneal macrophages.

-

Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of YRA-1909 (50, 100, 200 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. Nitric Oxide (NO) Production Assay:

-

Principle: Measurement of nitrite (B80452) accumulation in the culture supernatant using the Griess reagent.

-

Protocol:

-

Collect 100 µL of culture supernatant from each well.

-

Mix with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

3. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and PGE2 Measurement:

-

Principle: Enzyme-linked immunosorbent assay (ELISA).

-

Protocol:

-

Collect culture supernatants after treatment.

-

Perform ELISA for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions for the respective ELISA kits.

-

Measure absorbance and calculate cytokine/PGE2 concentrations based on standard curves.

-

4. Western Blot Analysis for Signaling Proteins (Akt, p-Akt, NF-κB, p-NF-κB, IκBα):

-

Principle: Detection of specific proteins in cell lysates using antibodies.

-

Protocol:

-

Lyse the treated cells and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate with primary antibodies against Akt, phospho-Akt, NF-κB p65, phospho-NF-κB p65, and IκBα overnight at 4°C.

-

Wash the membrane and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow: In Vitro Anti-inflammatory Evaluation

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

In Vivo Anti-inflammatory Assays

1. Animals:

-

Male Sprague-Dawley rats or ICR mice are used.

-

Animals are acclimatized for at least one week before the experiment.

2. Carrageenan-induced Paw Edema:

-

Protocol:

-

Administer YRA-1909 (100, 200, 400 mg/kg) or a control vehicle orally.

-

After 1 hour, inject 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema.

-

3. Xylene-induced Ear Edema:

-

Protocol:

-

Administer YRA-1909 (100, 200, 400 mg/kg) or a control vehicle orally.

-

After 1 hour, apply xylene to both surfaces of the right ear.

-

After a set time (e.g., 15-30 minutes), sacrifice the mice and cut circular sections from both ears.

-

Weigh the ear sections and calculate the difference in weight between the right and left ears to determine the edema.

-

Conclusion and Future Directions

This compound, as a constituent of Stauntonia hexaphylla, is associated with potent anti-inflammatory properties. The immunomodulatory effects are mediated, at least in part, through the inhibition of the Akt/NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators. While the current data is promising, it is primarily based on studies of a whole plant extract. Future research should focus on the isolation and purification of this compound to conduct studies that can definitively elucidate its specific contribution to the observed anti-inflammatory effects. Determining the precise molecular targets of this compound and its pharmacokinetic and pharmacodynamic profiles will be crucial for its potential development as a standalone therapeutic agent for inflammatory diseases.

References

- 1. [The structures of yemuoside YM10 and YM12 from Stauntonia chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stauntonia hexaphylla leaf extract (YRA-1909) suppresses inflammation by modulating Akt/NF-κB signaling in lipopolysaccharide-activated peritoneal macrophages and rodent models of inflammation [foodandnutritionresearch.net]

Investigating the Anti-inflammatory Potential of Yemuoside YM12: A Technical Overview

Disclaimer: Direct scientific studies on the anti-inflammatory effects of the specific nortriterpenoid saponin (B1150181), Yemuoside YM12, are not publicly available at the time of this report. This technical guide, therefore, provides a comprehensive overview of the known anti-inflammatory properties of total saponin extracts from Stauntonia chinensis Decne., the plant from which this compound is isolated. The data and experimental protocols presented herein are derived from studies on these extracts and related compounds, offering valuable insights for researchers and drug development professionals interested in the potential therapeutic applications of this compound and other saponins (B1172615) from this plant.

Introduction

This compound is a nortriterpenoid saponin identified in the plant Stauntonia chinensis Decne. While direct evidence of its biological activity is pending, the total saponin extracts from this plant have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[1][2][3][4][5] This suggests that this compound, as a constituent of these extracts, may contribute to these effects. This document summarizes the existing research on the anti-inflammatory activities of saponins from Stauntonia chinensis and related species, providing a foundation for future investigations into this compound.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of extracts from Stauntonia chinensis and the related species Stauntonia hexaphylla.

Table 1: In Vivo Anti-inflammatory and Analgesic Effects of Stauntonia chinensis Saponins

| Experimental Model | Test Substance | Dose | Effect | Reference |

| Carrageenan-induced paw edema in rats | S. hexaphylla fruit extract | 200 mg/kg | Significant reduction in paw volume | |

| Formalin-induced licking (second phase) in mice | Total Saponins from S. chinensis (TSS) | Not specified | Marked and dose-related inhibition | |

| Sciatic chronic constriction injury (CCI) in mice | S. chinensis injection (SCI) | 0.1 mL for 14 days | Alleviation of mechanical and thermal hyperalgesia |

Table 2: In Vitro Anti-inflammatory Effects of Stauntonia Spp. Extracts

| Cell Line | Treatment | Test Substance | Concentration | Effect | Reference |

| LPS-activated RAW 264.7 macrophages | S. hexaphylla fruit extract | 50, 100, 200 µg/mL | Inhibition of NO and PGE2 production; Reduced TNF-α, IL-1β, and IL-6 production | ||

| LPS-stimulated RAW 264.7 cells | Triterpenoid (B12794562) saponins from S. chinensis | Not specified | Significantly reduced release of nitric oxide and interleukin-1β |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate the design of future studies on this compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Sprague-Dawley rats are used.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Test Substance Administration: The Stauntonia hexaphylla fruit extract (200 mg/kg) is administered orally 1 hour before the carrageenan injection.

-

Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This in vitro assay is used to evaluate the effect of a compound on the production of inflammatory mediators.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of the Stauntonia hexaphylla fruit extract (50, 100, and 200 µg/mL) for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are quantified using an ELISA kit.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The concentrations of these cytokines in the supernatant are measured by ELISA.

-

-

Analysis: The inhibitory effect of the extract on the production of these inflammatory mediators is determined by comparing the treated cells with the LPS-stimulated control cells.

Signaling Pathways and Mechanisms of Action

Studies on Stauntonia species extracts suggest that their anti-inflammatory effects are mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Extracts from Stauntonia hexaphylla have been shown to attenuate LPS-induced NF-κB activation by decreasing the phosphorylation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: NF-κB signaling pathway and the inhibitory action of Stauntonia extract.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram illustrates the typical workflow for assessing the anti-inflammatory effects of a test compound in a cell-based assay.

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Conclusion and Future Directions

The available evidence strongly suggests that triterpenoid saponins from Stauntonia chinensis possess significant anti-inflammatory properties. While specific data for this compound is currently lacking, its structural class and origin make it a promising candidate for further investigation.

Future research should focus on:

-

Isolation and Purification of this compound: Obtaining a pure sample of this compound is essential for conducting specific bioactivity studies.

-

In Vitro and In Vivo Anti-inflammatory Screening: Evaluating the effects of isolated this compound in the experimental models described in this guide.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with other saponins from Stauntonia chinensis to understand the structural features crucial for its anti-inflammatory effects.

This technical guide provides a solid foundation for initiating research into the anti-inflammatory potential of this compound. The protocols and data presented for the total saponin extracts of Stauntonia chinensis offer a clear roadmap for the systematic investigation of this specific compound.

References

- 1. Stauntonia chinensis injection relieves neuropathic pain by increasing the expression of PSD‐95 and reducing the proliferation of phagocytic microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic Effects of Triterpenoid Saponins From Stauntonia chinensis via Selective Increase in Inhibitory Synaptic Response in Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Central and peripheral analgesic active components of triterpenoid saponins from Stauntonia chinensis and their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stauntonia chinensis injection relieves neuropathic pain by increasing the expression of PSD-95 and reducing the proliferation of phagocytic microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoglycemic and hypolipidemic effects of total saponins from Stauntonia chinensis in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of Novel Steroidal Glycosides (Substituted for Yemuoside YM12) in Animal Models

Disclaimer: Initial searches for "Yemuoside YM12" did not yield specific scientific literature. However, information is available for related compounds such as "Yemuoside YM8," a type of steroidal glycoside. The following application notes and protocols are therefore provided as a generalized guide for the preclinical investigation of a novel investigational steroidal glycoside, hereafter referred to as "Compound Y," based on common methodologies for this class of compounds. Researchers should adapt these protocols based on the specific physicochemical properties and in vitro data of their compound of interest.

Application Notes

Steroidal glycosides are a diverse group of naturally occurring compounds found in various plant species. They consist of a steroid aglycone linked to one or more sugar moieties. This class of compounds has garnered significant interest in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-fungal, and hypoglycemic effects.

The preclinical evaluation of a novel steroidal glycoside like Compound Y in animal models is a critical step in the drug development process. These studies are essential for determining the pharmacokinetic profile, effective dose range, and potential toxicity of the compound before it can be considered for clinical trials in humans. The choice of animal model and experimental design is crucial for obtaining relevant and translatable data.

Commonly used animal models for assessing the therapeutic potential of steroidal glycosides include:

-

Rodent models of inflammation: Such as carrageenan-induced paw edema in rats or mice, which are used to evaluate the anti-inflammatory properties of a compound.

-

Xenograft models in immunocompromised mice: These models are used to assess the anti-cancer efficacy of a compound, where human cancer cells are implanted into mice.

-

Genetically engineered mouse models: These can be used to study the compound's effect on specific genetic pathways involved in a disease.

-

Diabetic animal models: For instance, streptozotocin-induced diabetic mice can be used to investigate potential hypoglycemic effects.

The administration route and dosage regimen for Compound Y will depend on its solubility, stability, and the intended therapeutic application. Common administration routes in animal studies include oral gavage (p.o.), intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) injection.

Experimental Protocols

Protocol 1: Acute Toxicity Study of Compound Y in Mice

This protocol is designed to determine the short-term toxicity and the maximum tolerated dose (MTD) of Compound Y in mice.

Methodology:

-

Animal Model: Healthy male and female BALB/c mice, 6-8 weeks old, weighing 20-25g.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Mice are randomly divided into a control group and several dose groups (e.g., 50, 100, 250, 500, 1000 mg/kg), with 5 mice of each sex per group.

-

Compound Preparation: Compound Y is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration: A single dose of Compound Y is administered to the treatment groups via oral gavage. The control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and any signs of distress) continuously for the first 4 hours after administration, and then daily for 14 days. Body weight is recorded daily.

-

Endpoint: At the end of the 14-day observation period, all surviving animals are euthanized. Blood samples are collected for hematological and biochemical analysis. Major organs (liver, kidney, spleen, heart, lungs) are collected for histopathological examination.

Data Presentation:

| Parameter | Description |

| Animal Species | BALB/c mice |

| Age/Weight | 6-8 weeks / 20-25g |

| Administration Route | Oral gavage (p.o.) |

| Dosage Groups | Vehicle control, 50, 100, 250, 500, 1000 mg/kg |

| Observation Period | 14 days |

| Primary Endpoints | Mortality, clinical signs of toxicity, body weight changes |

| Secondary Endpoints | Hematology, serum biochemistry, organ histopathology |

Protocol 2: Evaluation of Anti-Inflammatory Activity of Compound Y in a Carrageenan-Induced Paw Edema Model in Rats

This protocol assesses the in vivo anti-inflammatory effect of Compound Y.

Methodology:

-

Animal Model: Male Wistar rats, weighing 150-200g.

-

Housing and Acclimatization: As described in Protocol 1.

-

Grouping: Rats are randomly divided into a control group, a positive control group (e.g., Indomethacin 10 mg/kg), and several Compound Y treatment groups (e.g., 25, 50, 100 mg/kg), with 6 rats per group.

-

Compound Preparation: Compound Y and Indomethacin are prepared in a suitable vehicle.

-

Administration: Compound Y or Indomethacin is administered orally one hour before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Data Presentation:

| Parameter | Description |

| Animal Species | Wistar rats |

| Weight | 150-200g |

| Administration Route | Oral gavage (p.o.) |

| Dosage Groups | Vehicle control, Indomethacin (10 mg/kg), Compound Y (25, 50, 100 mg/kg) |

| Phlogistic Agent | 1% Carrageenan |

| Primary Endpoint | Paw volume measurement |

| Time Points | 0, 1, 2, 3, and 4 hours post-carrageenan injection |

Visualizations

Caption: Experimental workflow for the preclinical evaluation of Compound Y.

Caption: Postulated inhibitory effect of Compound Y on the NF-κB signaling pathway.

Application Notes and Protocols for Investigating Yemuoside YM12 in Non-alcoholic Fatty Liver Disease (NAFLD) Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific public-domain research on "Yemuoside YM12" in the context of non-alcoholic fatty liver disease (NAFLD) is not available. The following application notes and protocols are presented as a representative framework for the investigation of a novel natural compound, hypothetically a saponin, in NAFLD research. The proposed mechanism of action and experimental designs are based on established methodologies for similar compounds, such as other saponins (B1172615) and Farnesoid X Receptor (FXR) agonists, which are actively being studied for NAFLD.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, that can progress from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. There is a pressing need for effective pharmacological interventions. Natural compounds are a promising source for novel therapeutics. This compound, a hypothetical saponin, is proposed here as a candidate for investigation. Saponins have demonstrated a range of biological activities, including anti-inflammatory and metabolic regulatory effects.[1][2] This document outlines a series of protocols to evaluate the therapeutic potential of this compound in NAFLD, focusing on its potential role as a Farnesoid X Receptor (FXR) agonist. FXR is a key regulator of bile acid, lipid, and glucose metabolism, making it a prime target for NAFLD therapies.[3][4][5]

Proposed Mechanism of Action

This compound is hypothesized to act as a Farnesoid X Receptor (FXR) agonist. Activation of FXR in hepatocytes and intestinal epithelial cells can lead to a cascade of beneficial effects in the context of NAFLD, including:

-

Inhibition of Lipogenesis: FXR activation can suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis. This leads to decreased production of triglycerides in the liver.

-

Stimulation of Fatty Acid Oxidation: FXR can promote the breakdown of fatty acids, further reducing lipid accumulation in hepatocytes.

-

Anti-inflammatory Effects: FXR activation has been shown to have anti-inflammatory properties, potentially by inhibiting the NF-κB signaling pathway.

-

Improved Glucose Homeostasis: FXR plays a role in regulating glucose metabolism and improving insulin (B600854) sensitivity.

The following diagram illustrates the proposed signaling pathway for this compound in a hepatocyte.

Caption: Proposed signaling pathway of this compound in hepatocytes.

Experimental Workflow

A multi-tiered approach is recommended to evaluate the efficacy and mechanism of action of this compound.

Caption: General experimental workflow for investigating this compound.

In Vitro Experimental Protocols

Cell Culture and Induction of Steatosis

-

Cell Line: Human hepatoma cell line (HepG2).

-

Culture Conditions: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Steatosis: To mimic NAFLD conditions in vitro, incubate HepG2 cells with a mixture of oleic acid and palmitic acid (2:1 molar ratio, final concentration 1 mM) for 24 hours.

Protocol 1: Cytotoxicity Assay (MTT)

-

Seed HepG2 cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lipid Accumulation Assay (Oil Red O Staining)

-

Seed HepG2 cells in a 24-well plate and induce steatosis as described above.

-

Co-treat the cells with the fatty acid mixture and non-toxic concentrations of this compound for 24 hours.

-

Wash the cells with PBS and fix with 10% formalin for 30 minutes.

-

Wash with 60% isopropanol (B130326) and then stain with freshly prepared Oil Red O solution for 20 minutes.

-

Wash with water to remove excess stain.

-

Visualize and photograph the lipid droplets using a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

-

Treat steatotic HepG2 cells with this compound for 24 hours.

-

Extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for target genes (e.g., FXR, SHP, SREBP-1c, FASN, ACC, TNF-α, IL-6).

-

Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

In Vivo Experimental Protocols

Animal Model and Treatment

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Acclimatization: Acclimatize the mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

-

NAFLD Induction: Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group will receive a standard chow diet.

-

Treatment Groups:

-

Control (Chow diet)

-

HFD (High-fat diet)

-

HFD + this compound (low dose, e.g., 25 mg/kg/day)

-

HFD + this compound (high dose, e.g., 50 mg/kg/day)

-

HFD + Positive Control (e.g., Obeticholic acid, an FXR agonist)

-

-

Drug Administration: Administer this compound or vehicle daily by oral gavage for the last 4-6 weeks of the HFD feeding period.

Protocol 4: Biochemical Analysis

-

At the end of the treatment period, fast the mice overnight and collect blood via cardiac puncture.

-

Centrifuge the blood to separate the serum.

-

Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol (TC), triglycerides (TG), and glucose using commercial assay kits.

-

Harvest the livers, weigh them, and store portions at -80°C for further analysis or fix in 10% formalin for histology.

-

Homogenize a portion of the liver tissue to measure hepatic TC and TG levels.

Protocol 5: Histopathological Analysis

-

Embed the formalin-fixed liver tissues in paraffin (B1166041) and section them (5 µm).

-

Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology, inflammation, and ballooning.

-

Prepare frozen sections from fresh liver tissue and perform Oil Red O staining to visualize lipid accumulation.

-

Score the severity of steatosis, inflammation, and ballooning to calculate the NAFLD Activity Score (NAS).

Data Presentation

Table 1: Hypothetical In Vitro Effects of this compound on HepG2 Cells

| Parameter | Control | Fatty Acid Model | YM12 (10 µM) | YM12 (25 µM) |

| Cell Viability (%) | 100 ± 5.2 | 98.5 ± 4.8 | 97.2 ± 5.1 | 96.8 ± 4.9 |

| Lipid Accumulation (OD510) | 0.15 ± 0.03 | 0.85 ± 0.09 | 0.52 ± 0.06 | 0.35 ± 0.04** |

| Relative mRNA Expression | ||||

| FXR | 1.0 ± 0.1 | 0.9 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |

| SREBP-1c | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2* | 1.1 ± 0.1 |

| TNF-α | 1.0 ± 0.1 | 3.2 ± 0.4 | 1.9 ± 0.2* | 1.2 ± 0.1** |

| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Fatty Acid Model. |

Table 2: Hypothetical In Vivo Effects of this compound in HFD-fed Mice

| Parameter | Control (Chow) | HFD | HFD + YM12 (25 mg/kg) | HFD + YM12 (50 mg/kg) |

| Body Weight (g) | 25.2 ± 1.5 | 42.8 ± 2.1 | 38.5 ± 1.9 | 35.1 ± 1.7** |

| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.3 | 1.9 ± 0.2 | 1.6 ± 0.2 |

| Serum ALT (U/L) | 35 ± 5 | 110 ± 12 | 75 ± 9* | 50 ± 7 |

| Serum TG (mg/dL) | 80 ± 9 | 150 ± 15 | 110 ± 11 | 90 ± 10** |

| Hepatic TG (mg/g) | 15 ± 2 | 85 ± 9 | 50 ± 6 | 30 ± 4 |

| NAFLD Activity Score | 0.5 ± 0.2 | 5.8 ± 0.6 | 3.5 ± 0.5* | 2.1 ± 0.4 |

| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. HFD group. |

References

- 1. Effects of Saponins on Lipid Metabolism: The Gut–Liver Axis Plays a Key Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Saponins on Lipid Metabolism: The Gut-Liver Axis Plays a Key Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FXR agonists as therapeutic agents for non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of farnesoid X receptor agonists to treat nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Yemuoside YM12 in Glycine Receptor (GlyR) Studies

Disclaimer: As of December 2025, publicly available scientific literature does not contain information regarding the application of Yemuoside YM12, a nortriterpenoid saponin (B1150181) isolated from Stauntonia chinensis Decne, in glycine (B1666218) receptor (GlyR) studies. The following application notes and protocols are presented as a detailed, representative template for a hypothetical novel positive allosteric modulator (PAM) of GlyRs, which we will refer to as "YM12," to guide researchers in the potential evaluation of such a compound.

Introduction to Glycine Receptors and Positive Allosteric Modulation

Glycine receptors (GlyRs) are crucial mediators of inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2] These ligand-gated ion channels are part of the Cys-loop superfamily and, upon activation by the neurotransmitter glycine, conduct chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. GlyRs are pentameric structures typically composed of α and β subunits.[2]

Dysfunction of glycinergic signaling has been implicated in various neurological disorders, including hyperekplexia (startle disease), and is a key target in pain signaling pathways.[1] Positive allosteric modulators (PAMs) of GlyRs are compounds that do not activate the receptor on their own but enhance the effect of the endogenous agonist, glycine.[1] By potentiating the glycine-induced current, PAMs can restore or enhance inhibitory neurotransmission, making them attractive therapeutic candidates for conditions characterized by neuronal hyperexcitability, such as certain types of chronic pain and muscle spasticity.

These application notes provide a framework for characterizing the effects of a novel, hypothetical GlyR PAM, "YM12," using standard electrophysiological and cell-based assays.

Quantitative Data Summary for "YM12" (Hypothetical)

The following tables present hypothetical data for "YM12" to illustrate how its pharmacological properties could be characterized.

Table 1: Potentiation of Glycine-Evoked Currents by "YM12" in HEK293 cells expressing human α1 GlyR.

| "YM12" Concentration (µM) | Glycine EC10 Current Potentiation (%) | Glycine EC50 (µM) | Maximum Glycine Response Enhancement (%) |

| 0 (Control) | 100 | 35 | 0 |

| 0.1 | 150 ± 12 | 25 ± 2.1 | 5 ± 0.8 |

| 1 | 350 ± 25 | 15 ± 1.5 | 18 ± 2.2 |

| 10 | 800 ± 55 | 8 ± 0.9 | 35 ± 3.1 |

| 100 | 820 ± 60 | 7.5 ± 0.8 | 38 ± 3.5 |

Table 2: Subunit Selectivity of "YM12" (10 µM) on different human GlyR subtypes.

| GlyR Subtype | "YM12" Potentiation of Glycine EC10 Current (%) |

| α1 | 800 ± 55 |

| α2 | 750 ± 62 |

| α3 | 450 ± 40 |

| α1β | 600 ± 50 |

Table 3: Selectivity Profile of "YM12" (10 µM) against other Cys-loop receptors.

| Receptor | Agonist | "YM12" Effect on Agonist EC10 Current (%) |

| GABAA (α1β2γ2) | GABA | No significant effect |

| 5-HT3A | Serotonin | No significant effect |

| nACh (α7) | Acetylcholine | No significant effect |

Experimental Protocols

Protocol 1: Cell Culture and Transfection

This protocol describes the maintenance of HEK293 cells and their transient transfection with GlyR subunit cDNAs.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmids encoding human GlyR α1, α2, α3, and β subunits

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Phosphate Buffered Saline (PBS)

-

6-well cell culture plates

Methodology:

-

Culture HEK293 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Seed cells onto 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

-

For each well, prepare a transfection mix according to the manufacturer's instructions, using cDNA for the desired GlyR subunit(s). For co-expression of α and β subunits, a ratio of 1:3 (α:β) is often used to favor the formation of heteromeric receptors.

-

Add the transfection mix to the cells and incubate for 24-48 hours before electrophysiological recording.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of glycine-evoked currents from transfected HEK293 cells.

Materials:

-

Transfected HEK293 cells

-

Inverted microscope

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Micromanipulator

-

Perfusion system

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA (pH 7.2 with CsOH).

-

Glycine stock solution

-

"YM12" stock solution (dissolved in DMSO, final DMSO concentration <0.1%)

Methodology:

-

Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a transfected cell (identified, for example, by a co-transfected fluorescent marker).

-

Clamp the cell at a holding potential of -60 mV.

-

Apply glycine at its EC10 concentration using the perfusion system for a few seconds to establish a baseline current.

-

To test the effect of "YM12," pre-apply "YM12" for 30-60 seconds, followed by the co-application of "YM12" and glycine.

-

Wash out with the external solution between applications.

-

To determine the effect on the glycine dose-response curve, repeat the procedure with a range of glycine concentrations in the absence and presence of a fixed concentration of "YM12".

Visualizations

Caption: Glycine Receptor signaling pathway with a positive allosteric modulator.

Caption: Experimental workflow for characterizing a GlyR PAM.

Caption: Logical relationship of YM12 as a therapeutic agent.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Yemuoside YM12

Introduction